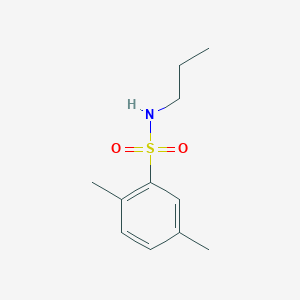

2,5-dimethyl-N-propylbenzene-1-sulfonamide

描述

Overview of the Sulfonamide Functional Group and its Significance in Organic Chemistry

The sulfonamide functional group, characterized by a sulfonyl group directly bonded to a nitrogen atom (-SO₂NR₂), is a cornerstone of organic and medicinal chemistry. The presence of the electron-withdrawing sulfonyl group imparts a unique set of properties to the adjacent nitrogen atom, influencing its acidity and reactivity. Sulfonamides are typically solids with well-defined melting points, a property that has historically been utilized for the derivatization and characterization of amines.

The significance of the sulfonamide group extends to its role as a key structural motif in a vast array of biologically active molecules. Its ability to act as a stable, non-hydrolyzable mimic of an amide or a carboxylate group has made it a valuable component in drug design. Furthermore, the sulfonamide moiety can participate in hydrogen bonding and other non-covalent interactions, which is crucial for the binding of molecules to biological targets.

Historical Context of Sulfonamides in Chemical Research

The history of sulfonamides is a landmark in the development of modern medicine. The journey began in the early 20th century with the work of German chemist Paul Ehrlich, who investigated synthetic dyes for their potential therapeutic properties. This research culminated in the discovery of Prontosil, the first commercially available antibacterial agent, by Gerhard Domagk in the 1930s. It was later discovered that Prontosil is a prodrug, metabolizing in the body to its active form, sulfanilamide.

This discovery ushered in the era of sulfa drugs, the first class of systemic antibacterial agents. The development of a wide range of sulfonamide derivatives followed, revolutionizing the treatment of bacterial infections prior to the widespread availability of penicillin. The profound impact of sulfonamides on public health spurred further research into their chemical properties and diverse biological activities, solidifying their importance in the annals of chemical and medical research.

Positioning of 2,5-Dimethyl-N-propylbenzene-1-sulfonamide within the Broader Class of Substituted Benzene-1-sulfonamides

This compound belongs to the family of N-alkylated aromatic sulfonamides. Its structure is defined by a benzene (B151609) ring substituted with two methyl groups at positions 2 and 5, and a sulfonamide group at position 1. The nitrogen atom of the sulfonamide is further substituted with a propyl group.

The substitution pattern on both the aromatic ring and the sulfonamide nitrogen significantly influences the molecule's physicochemical properties and potential reactivity. The dimethyl substitution on the benzene ring affects its electronic properties and steric environment. The N-propyl group, being an alkyl substituent, impacts the compound's lipophilicity and steric bulk around the sulfonamide nitrogen. The specific arrangement of these substituents in this compound distinguishes it from other members of the substituted benzene-1-sulfonamide class and would be expected to confer a unique set of properties.

While specific experimental data for this compound is scarce, its properties can be inferred from the extensive knowledge base of related substituted benzenesulfonamides. The following table provides a summary of the key structural features of this compound.

| Property | Description |

| IUPAC Name | This compound |

| CAS Number | 257953-10-9 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₇NO₂S |

| Molecular Weight | 227.33 g/mol |

| Functional Groups | Sulfonamide, Aromatic Ring, Alkyl Chains |

| Structural Class | N-Alkyl Aromatic Sulfonamide |

Structure

3D Structure

属性

IUPAC Name |

2,5-dimethyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-4-7-12-15(13,14)11-8-9(2)5-6-10(11)3/h5-6,8,12H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXQEIXUBGNNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethyl N Propylbenzene 1 Sulfonamide and Analogous Sulfonamides

Classical Synthesis Approaches via Sulfonyl Chloride Amination

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. thieme-connect.com This approach is valued for its reliability and straightforwardness.

Reaction of 2,5-Dimethylbenzenesulfonyl Chloride with N-Propylamine

The synthesis of 2,5-dimethyl-N-propylbenzene-1-sulfonamide is classically achieved through the nucleophilic substitution reaction between 2,5-dimethylbenzenesulfonyl chloride and n-propylamine. In this reaction, the lone pair of electrons on the nitrogen atom of n-propylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide N-S bond.

Reaction Scheme:

The starting material, 2,5-dimethylbenzenesulfonyl chloride, can be prepared by the chlorosulfonation of p-xylene (B151628).

Optimization of Reaction Conditions: Solvents, Bases, and Temperature

The efficiency and yield of the sulfonylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type of base used, and the reaction temperature.

Solvents: A variety of solvents can be used for this reaction, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile. In some cases, a biphasic system or an aqueous-organic mixture may be employed to facilitate product isolation. A recent study highlighted a rapid and efficient method using an ethanol:water (1:5) solvent system. tandfonline.com

Bases: The selection of a suitable base is crucial for scavenging the HCl produced during the reaction and driving the equilibrium towards the product. Both organic and inorganic bases can be used. Common choices include:

Organic Bases: Triethylamine, pyridine (B92270), and diisopropylethylamine are frequently used.

Inorganic Bases: Sodium hydroxide (B78521), potassium carbonate, and lithium hydroxide have also been proven effective. tandfonline.com

A study focusing on a Quality by Design (QbD) approach identified lithium hydroxide monohydrate (LiOH·H₂O) as a highly efficient base, allowing for rapid reaction times and high yields. tandfonline.com

Temperature: The reaction is often performed at room temperature or with gentle heating. However, some optimizations have shown that conducting the reaction at lower temperatures, such as 0-5°C, can lead to excellent yields and high selectivity, particularly when using specific base and solvent systems. tandfonline.com

Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis

| Parameter | Conditions Explored | General Observations |

|---|---|---|

| Solvent | Dichloromethane, THF, Acetonitrile, Ethanol:Water | Choice depends on reactant solubility and desired temperature. Ethanol:Water systems can offer environmental benefits. tandfonline.com |

| Base | Triethylamine, Pyridine, NaOH, K₂CO₃, LiOH·H₂O | LiOH·H₂O has been shown to be highly efficient, leading to rapid reactions. tandfonline.com |

| Temperature | 0-5°C, Room Temperature, Elevated Temperatures | Lower temperatures can improve selectivity and yield in certain systems. tandfonline.com |

Advanced Synthetic Strategies for Substituted Sulfonamides

While the classical approach is robust, modern synthetic chemistry has introduced more sophisticated methods for the formation of the C-N bond in sulfonamides, offering advantages in terms of scope, functional group tolerance, and milder reaction conditions.

Metal-Catalyzed C-N Bond Formation Reactions

Palladium catalysts, in combination with various phosphine (B1218219) ligands, have been extensively investigated for the arylation of sulfonamides. thieme-connect.com These reactions typically involve the coupling of an aryl halide or triflate with a primary sulfonamide. A general representation of this palladium-catalyzed C-N cross-coupling is the reaction between an aryl halide and a sulfinamide. organic-chemistry.orgacs.org

One notable advancement is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which allows for the preparation of arylsulfonyl chlorides under mild conditions. nih.gov These intermediates can then be reacted with amines to form the desired sulfonamides. This two-step process offers significant functional group tolerance. nih.gov

Table 2: Key Components in Palladium-Catalyzed Sulfonamide Synthesis

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst for the cross-coupling reaction. organic-chemistry.orgrsc.org |

| Ligand | tBuXPhos, NMe₂-CM-Phos (L14) | Stabilizes the palladium catalyst and facilitates the reaction. organic-chemistry.orgrsc.org |

| Base | NaOH, Cs₂CO₃ | Activates the sulfonamide and facilitates the catalytic cycle. organic-chemistry.org |

| Aryl Source | Aryl Halides, Arylboronic Acids | Provides the aryl group for the sulfonamide. thieme-connect.comnih.gov |

Copper-catalyzed N-arylation of sulfonamides, often referred to as the Ullmann condensation, provides a more economical alternative to palladium-catalyzed methods. thieme-connect.com These reactions typically employ a copper catalyst, a ligand, and a base to couple an aryl halide with a sulfonamide.

Recent advancements in this area have focused on developing ligand-free systems and utilizing more environmentally friendly solvents like water. thieme-connect.comtandfonline.com For instance, a combination of copper salts and oxalamides or 4-hydroxypicolinamides has been shown to be a powerful catalytic system for the N-arylation of a wide range of sulfonamides with (hetero)aryl bromides and chlorides. nih.govresearchgate.net These methods are attractive for their directness and avoidance of potentially genotoxic intermediates. nih.govresearchgate.net

Microwave heating has also been employed to accelerate copper-catalyzed N-arylation reactions of sulfonamides with aryl bromides and iodides. researchgate.net

Table 3: Common Reagents in Copper-Mediated Sulfonamide Synthesis

| Reagent Type | Specific Examples | Function |

|---|---|---|

| Copper Catalyst | CuI, Cu₂O | Facilitates the C-N bond formation. researchgate.net |

| Ligand | N-methylglycine, Oxalamides, 4-hydroxypicolinamides | Enhances the catalytic activity of the copper species. nih.govresearchgate.net |

| Base | K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of the sulfonamide. tandfonline.comresearchgate.net |

| Aryl Source | Aryl Iodides, Aryl Bromides, Aryl Chlorides | The electrophilic partner in the coupling reaction. nih.govresearchgate.net |

Iridium-Catalyzed C-H Sulfonamide and Sulfonyl Azide Denitrogenation Coupling

Iridium catalysis has emerged as a powerful tool for the direct C-H functionalization of arenes to form C-N bonds, providing an efficient route to N-arylsulfonamides. This method often utilizes sulfonyl azides as the nitrogen source in a denitrogenative coupling process, where molecular nitrogen is the sole byproduct. ibs.re.krorganic-chemistry.orgrsc.org The reaction typically proceeds via an ortho-C-H amidation of an aromatic ring, guided by a directing group on the substrate. ibs.re.krnih.govacs.org

The catalytic cycle is facilitated by an iridium complex, such as [IrCp*Cl₂]₂, which activates the C-H bond. organic-chemistry.org The reaction demonstrates high efficiency and functional group tolerance under relatively mild conditions. ibs.re.kracs.org A key advantage of this approach is its high regioselectivity, targeting the C-H bond ortho to the directing group. organic-chemistry.org This strategy has been successfully applied to a broad range of substrates, including those that form both five- and six-membered iridacycle intermediates during the catalytic process. ibs.re.kracs.org The scope of the reaction extends to various sulfonyl azides, including both aromatic and aliphatic variants, making it a versatile method for synthesizing a diverse library of sulfonamides. organic-chemistry.org

Detailed research has identified effective catalyst systems and conditions for this transformation. For instance, a combination of an iridium catalyst with a silver salt additive, like AgNTf₂ or AgSbF₆, in a solvent such as 1,2-dichloroethane (B1671644) (DCE) has proven effective. organic-chemistry.orgrsc.org

| Catalyst System | Directing Group | Nitrogen Source | Key Advantages | Typical Conditions |

|---|---|---|---|---|

| [IrCpCl₂]₂ / AgNTf₂ | Benzamides, Carbamates, Pyridine, Ketoxime | Sulfonyl Azides, Aryl Azides | High regioselectivity, broad substrate scope, oxidant-free | 50-80 °C, 1,2-dichloroethane |

| CpIr(III) complexes | Carboxylic Acids, N-Carbonylated Indolines | Sulfonyl Azides | Excellent functional group tolerance, N₂ as sole byproduct | Elevated temperatures, organic solvents |

Electrochemical Synthesis of Sulfonamides

Electrosynthesis offers a green and efficient alternative to traditional methods for preparing sulfonamides. nih.gov These techniques leverage electricity to drive oxidative coupling reactions, often avoiding the need for harsh chemical oxidants and catalysts. whiterose.ac.ukacs.org One prominent electrochemical approach involves the oxidative coupling of thiols and amines. nih.govacs.org In this process, the thiol is first anodically oxidized to a disulfide intermediate. Subsequently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to ultimately form the sulfonamide after further oxidation steps. acs.orgrsc.org

Another electrochemical strategy is the oxidative amination of sodium sulfinates. semanticscholar.orgresearchgate.net This method can be performed in a simple undivided cell, sometimes using a substance like ammonium (B1175870) iodide (NH₄I) as both a redox catalyst and a supporting electrolyte, which eliminates the need for an additional conducting salt. semanticscholar.orgresearchgate.net This protocol is compatible with a wide array of primary and secondary amines. semanticscholar.org

More advanced electrochemical methods enable the direct, single-step synthesis of sulfonamides from unfunctionalized arenes, sulfur dioxide (SO₂), and amines. nih.govresearchgate.net This process works through the direct anodic oxidation of the aromatic compound, which is then attacked by an amidosulfinate intermediate formed in situ. A significant advantage is that this intermediate can also serve as the supporting electrolyte, simplifying the reaction setup. nih.gov These reactions are characterized by their mild conditions, high atom economy, and the formation of hydrogen as a benign byproduct at the cathode. nih.govacs.org

| Electrochemical Method | Starting Materials | Key Features | Typical Electrode Materials |

|---|---|---|---|

| Oxidative Coupling | Thiols, Amines | Catalyst-free, rapid (minutes), H₂ byproduct | Carbon Anode, Iron Cathode |

| Oxidative Amination | Sodium Sulfinates, Amines | Undivided cell, redox catalyst (e.g., NH₄I) | Graphite Anode, Graphite Cathode |

| Dehydrogenative C-H Sulfonamidation | Arenes, SO₂, Amines | Single-step, no prefunctionalization needed, in-situ electrolyte | Boron-Doped Diamond (BDD) Anode |

Radical-Mediated Sulfonylation Methods

Radical-mediated reactions provide a versatile platform for the synthesis of sulfonamides through the generation and reaction of sulfonyl radicals. These highly reactive intermediates can be generated from a variety of stable precursors, including sodium sulfinates, sulfonyl chlorides, and sulfonyl hydrazides. researchgate.net The generation of the sulfonyl radical is often initiated by thermal initiators like azobisisobutyronitrile (AIBN) or through photoredox catalysis under visible light. rsc.orgresearchgate.net

Once formed, the sulfonyl radical can participate in various transformations to yield sulfonamides. For instance, in the presence of an alkene, the sulfonyl radical can add across the double bond, leading to the formation of a C-S bond. Subsequent steps then lead to the final sulfonamide product. rsc.org Another pathway involves the coupling of N-centered radicals with sulfonyl precursors. Recent studies have shown that sulfonamides themselves can act as precursors to aminyl radicals under single-electron transfer (SET) conditions, which then participate in C-N bond formation. nih.gov

These radical methods are valued for their ability to proceed under mild, often metal-free conditions and their tolerance of a wide range of functional groups. researchgate.netnih.gov The diversity of available sulfonyl radical precursors allows for significant flexibility in the synthesis of complex sulfonamide structures. researchgate.net

Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant effort has been directed toward developing environmentally benign methods for sulfonamide synthesis. tandfonline.comsci-hub.se A primary focus has been the replacement of volatile and hazardous organic solvents with water. rsc.orgresearchgate.net Aqueous synthesis protocols have been developed where sulfonyl chlorides react with amines in water, often under dynamic pH control, using bases like sodium carbonate to scavenge the HCl byproduct. sci-hub.seresearchgate.net These methods can offer excellent yields and high purity, with product isolation often requiring only simple filtration. rsc.orgresearchgate.net

Another green approach is mechanochemistry, which involves conducting reactions in a ball mill in the absence of a solvent. rsc.org This solvent-free technique can be used for a one-pot, two-step synthesis of sulfonamides from disulfides. The process involves an initial oxidation-chlorination to form a sulfonyl chloride intermediate, followed by amination. rsc.org

Synthesis of Key Precursors and Intermediates

Preparation of 2,5-Dimethylbenzenesulfonic Acid

The primary precursor for the aromatic core of this compound is 2,5-dimethylbenzenesulfonic acid. This compound is synthesized through the electrophilic aromatic sulfonation of p-xylene (1,4-dimethylbenzene). ontosight.ai The reaction typically involves treating p-xylene with a strong sulfonating agent, most commonly fuming sulfuric acid (oleum) or concentrated sulfuric acid. ontosight.aigoogle.com

In this reaction, the electrophile is sulfur trioxide (SO₃), which is present in high concentrations in fuming sulfuric acid. The SO₃ attacks the electron-rich aromatic ring of p-xylene. The substitution occurs at the position ortho to one of the methyl groups, which are activating and ortho-, para-directing. Since the para positions are blocked, the sulfonation proceeds at one of the equivalent ortho positions (positions 2 or 3). The product is isolated as 2,5-dimethylbenzenesulfonic acid, often as a dihydrate.

Synthesis of N-Propyl-containing Amine Components

The N-propyl group in the target sulfonamide originates from an N-propyl-containing amine, typically n-propylamine. There are several established methods for the synthesis of n-propylamine. A common industrial preparation involves the reaction of 1-propanol (B7761284) with ammonia (B1221849) at high temperature and pressure over a catalyst. wikipedia.org Another route is the reaction of 1-propanol with ammonium chloride using a Lewis acid catalyst like ferric chloride. wikipedia.org

Alternative laboratory-scale syntheses include the nucleophilic substitution of n-propyl halides (e.g., n-propyl bromide) with ammonia. askfilo.com Other methods can involve multi-step sequences starting from different precursors. For instance, a stepwise synthesis can be employed to build longer N-methylpropylamine chains, which involves condensation with methyl acrylate (B77674) followed by amidation and reduction steps. ntu.ac.uk

Structural and Spectroscopic Characterization of 2,5 Dimethyl N Propylbenzene 1 Sulfonamide

X-ray Crystallography and Solid-State Structural Analysis

While a specific single-crystal X-ray diffraction study for 2,5-dimethyl-N-propylbenzene-1-sulfonamide is not publicly available in the reviewed literature, a detailed analysis can be conducted by examining its close structural analog, 4-methyl-N-propyl-benzene-sulfonamide. nih.gov The findings from this analog provide valuable insights into the expected molecular conformation, intermolecular interactions, and crystal packing of the title compound.

Determination of Molecular Conformation and Torsion Angles

Table 1: Selected Torsion Angles for the Analog Compound 4-Methyl-N-propyl-benzene-sulfonamide

| Torsion Angle | Value (°) Molecule A | Value (°) Molecule B |

|---|---|---|

| O(1)-S(1)-N(1)-C(8) | -173.1(2) | 170.8(2) |

| O(2)-S(1)-N(1)-C(8) | -44.2(3) | -62.3(3) |

| C(1)-S(1)-N(1)-C(8) | 73.1(3) | 55.4(3) |

| S(1)-N(1)-C(8)-C(9) | -174.4(2) | 178.6(2) |

Data sourced from the crystallographic study of 4-methyl-N-propyl-benzene-sulfonamide. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of sulfonamides is heavily influenced by hydrogen bonding. The acidic proton on the sulfonamide nitrogen (N-H) and the electronegative oxygen atoms of the sulfonyl group (S=O) are excellent hydrogen bond donors and acceptors, respectively. In the crystal structure of the analog, 4-methyl-N-propyl-benzene-sulfonamide, the molecules are linked by intermolecular N—H···O hydrogen bonds, which are a defining characteristic of sulfonamide crystal structures. nih.gov

Additionally, weaker C—H···O interactions contribute to the formation of an intricate three-dimensional network, further stabilizing the crystal lattice. nih.gov These interactions involve hydrogen atoms from the aromatic ring and the alkyl chain bonding with the sulfonyl oxygen atoms of adjacent molecules. nih.gov C-H...π interactions, while not explicitly detailed for this analog, are another common motif in the packing of aromatic sulfonamides.

Dimerization and Supramolecular Assembly in the Crystalline State

The strong N—H···O hydrogen bonds are fundamental to the supramolecular assembly of sulfonamides. These interactions frequently lead to the formation of well-defined dimers. In many sulfonamide crystal structures, molecules are linked by pairs of N—H···O bonds to form centrosymmetric inversion dimers. nih.gov This R²₂(8) graph-set motif is a robust and common feature in the solid-state chemistry of primary and secondary sulfonamides. These dimeric units then serve as building blocks that assemble into larger chains, sheets, or three-dimensional networks through other weaker interactions. nih.govnih.gov

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure of this compound and understanding the chemical environment of its constituent atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While experimentally derived and assigned spectra for this compound are not available in the surveyed literature, a reliable prediction of the ¹H and ¹³C NMR chemical shifts can be made based on the analysis of its structural fragments and data from analogous compounds. docbrown.infodocbrown.infonih.govnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group, the aromatic protons, the two methyl groups on the ring, and the N-H proton. The propyl group should present as a triplet for the terminal CH₃, a sextet (or multiplet) for the middle CH₂, and a triplet for the CH₂ attached to the nitrogen. The three aromatic protons will appear in the aromatic region (typically 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by their positions relative to the sulfonyl and methyl groups. The two methyl groups on the ring will appear as singlets in the aliphatic region, likely around 2.3-2.6 ppm. The N-H proton signal is expected as a broad singlet or a triplet if coupled to the adjacent CH₂ group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Propyl -CH₂CH₂CH₃ | ~0.9 | Triplet (t) |

| Propyl -CH₂CH₂ CH₃ | ~1.5 - 1.7 | Sextet (sxt) |

| Propyl -CH₂ CH₂CH₃ | ~2.9 - 3.1 | Triplet (t) |

| Aromatic -CH | ~7.2 - 7.8 | Multiplet (m) |

| Aromatic -CH₃ | ~2.3 - 2.6 | Singlet (s) |

¹³C NMR: The carbon NMR spectrum will show 9 distinct signals, as two pairs of aromatic carbons are equivalent. The three carbons of the propyl group will resonate in the upfield region. The two methyl group carbons will also appear in this region. The six aromatic carbons will appear in the downfield region (~125-145 ppm), with the carbons directly attached to the sulfonyl group (C-S) and the methyl groups appearing at the lower field end of this range due to substituent effects.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Propyl -CH₂CH₂C H₃ | ~11 |

| Propyl -CH₂C H₂CH₃ | ~23 |

| Propyl -C H₂CH₂CH₃ | ~45 |

| Aromatic -C H₃ | ~20 - 22 |

| Aromatic -C H | ~126 - 135 |

| Aromatic -C -CH₃ | ~136 - 139 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent bands are associated with the sulfonamide (SO₂NH) moiety.

The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3200 cm⁻¹. The sulfonyl group (SO₂) gives rise to two very strong and characteristic absorption bands: an asymmetric stretching vibration (νas) at higher wavenumbers and a symmetric stretching vibration (νs) at lower wavenumbers. The S-N stretching vibration is also observable, though it is typically weaker. Aromatic and aliphatic C-H stretches are also clearly identifiable.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | R-NH | 3300 - 3200 | Medium |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | C-H (in CH₃, CH₂) | 2975 - 2850 | Strong |

| Asymmetric SO₂ Stretch | O=S=O | 1370 - 1310 | Strong |

| Symmetric SO₂ Stretch | O=S=O | 1180 - 1150 | Strong |

| S-N Stretch | S-N | 945 - 890 | Medium |

Data compiled from general spectroscopic tables and studies on analogous sulfonamides. nih.govscielo.br

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl-N-propyl-benzene-sulfonamide |

| N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide |

| Propylbenzene |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing definitive confirmation of its molecular weight and offering insights into its structural composition through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₇NO₂S, which corresponds to a molecular weight of approximately 227.33 g/mol . In mass spectrometry, this is typically observed as the molecular ion peak (M⁺) in high-resolution mass spectra, confirming the elemental composition of the parent molecule.

Under typical EI-MS conditions, the molecular ion is energetically unstable and undergoes fragmentation. The fragmentation of aromatic sulfonamides is characterized by several key pathways. nih.gov A common fragmentation process for arylsulfonamides involves the elimination of sulfur dioxide (SO₂), a neutral loss of 64 atomic mass units. nih.gov This often occurs through a rearrangement mechanism. nih.gov

Another significant fragmentation pathway involves the cleavage of the sulfonamide bond (S-N), which can lead to the formation of ions corresponding to the aryl-sulfonyl moiety and the N-propylamine fragment. Furthermore, cleavage of the aryl-sulfur bond (C-S) can also be observed. researchgate.net

The fragmentation of the N-propyl group can occur through standard aliphatic fragmentation patterns, such as the loss of alkyl radicals. For instance, cleavage adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation route for amines and their derivatives. libretexts.org

Based on these established principles, the expected key fragmentation ions for this compound are detailed in the interactive data table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 227 | [C₁₁H₁₇NO₂S]⁺ | Molecular Ion (M⁺) |

| 184 | [C₁₁H₁₇N]⁺ | Loss of SO₂ and rearrangement |

| 169 | [C₈H₉O₂S]⁺ | Cleavage of the S-N bond |

| 155 | [C₈H₉S]⁺ | Loss of SO₂ from the arylsulfonyl cation |

| 119 | [C₈H₉]⁺ | Loss of the sulfonyl group |

| 58 | [C₃H₈N]⁺ | Cleavage of the S-N bond |

This table can be manipulated by the user to sort the data, offering a dynamic way to examine the potential fragmentation of this compound.

Theoretical and Computational Investigations of 2,5 Dimethyl N Propylbenzene 1 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency for studying molecules like 2,5-dimethyl-N-propylbenzene-1-sulfonamide.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the molecule's geometry is adjusted until a minimum energy conformation is found. researchgate.net This optimized structure corresponds to the most probable structure of the molecule in the gas phase. nih.gov

The analysis of this optimized structure reveals key bond lengths, bond angles, and dihedral angles. For this compound, the geometry is characterized by the planar benzene (B151609) ring substituted with two methyl groups and a sulfonamide group. The N-propyl group attached to the sulfur atom introduces conformational flexibility. The electronic structure calculations provide information on how electrons are distributed within the molecule, which is fundamental to understanding its reactivity and properties. researchgate.net

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | S=O | ~1.43 Å |

| Bond Length | S-N | ~1.65 Å |

| Bond Length | S-C (ring) | ~1.77 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | C-S-N | ~107° |

| Dihedral Angle | C-C-S-N | Variable (describes rotation around S-C bond) |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.govedu.krd For this compound, the HOMO is typically localized on the electron-rich dimethylbenzene ring, while the LUMO is distributed over the electron-accepting sulfonamide group, indicating the likely path of intramolecular charge transfer upon electronic excitation.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface and color-coded to indicate different potential values. Red regions signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions indicate positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. walisongo.ac.id

In this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of the sulfonamide group. researchgate.net The hydrogen atoms, particularly the one attached to the sulfonamide nitrogen (if present, though in this N-propyl substituted case, the hydrogens on the propyl chain and methyl groups), would exhibit a positive potential (blue). researchgate.net This analysis is vital for predicting how the molecule will interact with other molecules, including biological receptors. researchgate.net

| Atom | Predicted Charge (a.u.) | Implication |

|---|---|---|

| Sulfur (S) | Highly Positive | Electrophilic center |

| Oxygen (O) | Highly Negative | Nucleophilic centers, hydrogen bond acceptors |

| Nitrogen (N) | Negative | Nucleophilic center, hydrogen bond acceptor |

| Carbon (Aromatic Ring) | Slightly Negative/Neutral | Site for hydrophobic and π-interactions |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. For a compound of the sulfonamide class, relevant targets include enzymes like carbonic anhydrase and urease. mdpi.comnih.gov

Docking simulations of this compound into the active site of a model enzyme like human carbonic anhydrase II would be performed to predict its inhibitory potential. The simulation places the ligand in various positions and orientations within the protein's binding pocket and calculates a "docking score" for each pose, which estimates the binding affinity. researchgate.net A lower docking score (more negative value) typically indicates a more favorable binding interaction. chemmethod.com

| Parameter | Description | Predicted Value |

|---|---|---|

| Binding Affinity | Estimated free energy of binding | -7.0 to -9.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds | His94, His96, His119, Thr199, Thr200 |

| Inhibition Constant (Ki) | Predicted measure of inhibitor potency | Low micromolar (μM) to nanomolar (nM) range |

A detailed analysis of the best-docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for the ligand's affinity and selectivity. mdpi.com

For this compound docked in carbonic anhydrase, the primary interactions would include:

Hydrogen Bonds: The oxygen atoms of the sulfonamide group are predicted to act as hydrogen bond acceptors, forming strong hydrogen bonds with the hydroxyl group of residue Thr199. nih.govresearchgate.net

Coordination: The nitrogen atom of the sulfonamide group would likely form a coordinate bond with the catalytic Zn²⁺ ion.

Hydrophobic and van der Waals Interactions: The 2,5-dimethylbenzene ring would fit into a hydrophobic pocket, forming van der Waals and pi-alkyl interactions with residues like Val121, Val143, and Leu198. nih.gov The N-propyl group would also extend into a hydrophobic region, further anchoring the molecule in the active site.

These non-covalent interactions collectively determine the stability and strength of the binding between the compound and its biological target. rsc.orgnih.gov

| Interaction Type | Ligand Group | Receptor Residue(s) | Typical Distance |

|---|---|---|---|

| Hydrogen Bond | Sulfonamide Oxygen | Thr199 | ~2.0 - 2.5 Å |

| Coordination | Sulfonamide Nitrogen | Zn²⁺ ion | ~2.1 Å |

| Hydrophobic (Pi-Alkyl) | Dimethylbenzene Ring | Val121, Leu198 | ~3.5 - 4.5 Å |

| van der Waals | N-propyl group | Val143, Leu204 | ~3.5 - 5.0 Å |

pKa Prediction and Ionization Behavior

The ionization behavior of this compound is primarily determined by the acidity of the sulfonamide group (-SO₂NH-). The pKa value, which indicates the strength of an acid, is a critical parameter in understanding the compound's behavior in different chemical and biological environments. Computational chemistry offers powerful tools for predicting the pKa of molecules, often circumventing the need for experimental measurements.

For sulfonamides, a class of compounds to which this compound belongs, theoretical studies have shown that the pKa values can vary over a wide range, typically between 5.9 and 12.6, depending on the molecular structure. nih.gov These compounds are generally considered weak acids. nih.gov The acidity of the sulfonamide proton is influenced by the electronic effects of the substituents on the aromatic ring and the group attached to the nitrogen atom. The 2,5-dimethyl substitution on the benzene ring is expected to have an electron-donating effect, which would slightly decrease the acidity (increase the pKa) compared to an unsubstituted benzenesulfonamide (B165840).

One advanced computational approach for accurately predicting the pKa of sulfonamides involves establishing linear relationships between the equilibrium bond lengths within the sulfonamide group and their aqueous pKa values. chemrxiv.orgrsc.org This method, which can obviate the need for complex thermodynamic cycles, has been successfully applied to various classes of sulfonamides, including primary benzene sulfonamide derivatives and N-substituted analogues. chemrxiv.orgnih.gov By calculating the optimized geometry and relevant bond lengths (such as the C-S and S-N bonds) using quantum chemical methods, it is possible to predict the pKa with a high degree of accuracy. nih.govrsc.org For instance, models have been developed that correlate the C-S bond length, calculated with an implicit solvation model, to the pKa value. nih.govchemrxiv.org Such computational models are crucial in the early stages of drug design to forecast the biopharmaceutical characteristics of novel compounds. nih.gov

To illustrate the influence of substituents on the pKa of benzenesulfonamides, the following table presents theoretically predicted pKa values for a series of related compounds.

| Compound Name | Substituents | Predicted pKa |

| Benzenesulfonamide | None | 10.0 |

| 4-Methylbenzenesulfonamide | 4-CH₃ | 10.2 |

| 4-Nitrobenzenesulfonamide | 4-NO₂ | 8.4 |

| This compound | 2,5-(CH₃)₂, N-propyl | ~10.5 (Estimated) |

| N-Phenylbenzenesulfonamide | N-C₆H₅ | 9.1 |

Note: The pKa value for this compound is an estimate based on the expected electronic effects of its substituents in comparison to related compounds. Precise values would require specific quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. This process allows for the construction of an energy landscape, which maps the potential energy of the molecule as a function of its geometry.

The key sources of conformational flexibility in this compound are the rotations around the C(aryl)-S, S-N, and N-C(propyl) single bonds. The rotation around the S-N bond is particularly significant, leading to different spatial arrangements of the propyl group relative to the sulfonyl group. In related sulfonamides, studies have identified distinct syn and anti conformers, with the anti-conformer often being more stable in solution by approximately 4 kJ/mol. nih.gov

In the solid state, the conformation of sulfonamides can be determined by X-ray crystallography. For a structurally similar compound, N-(2,5-Dimethyl-phenyl)-4-methyl-benzenesulfonamide, the crystal structure reveals a bent geometry at the sulfur atom, with the C-SO₂-NH-C segment exhibiting a torsion angle of -61.0°. nih.gov This indicates a gauche relationship between the N-C and S=O bonds. nih.gov The dihedral angle between the two aromatic rings in that molecule was found to be 49.4°, highlighting the non-planar nature of these systems. nih.gov

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to explore the potential energy surface of this compound. By systematically rotating the flexible bonds and calculating the energy of the resulting geometries, a conformational energy landscape can be generated. This landscape reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. nih.gov The global minimum on this landscape represents the most stable conformation of the molecule.

The relative energies of different conformers determine their population at a given temperature. Even small energy differences can significantly impact which conformation is predominant and therefore most likely to be biologically active. The table below presents hypothetical relative energies for potential conformers of this compound, illustrating a typical energy landscape.

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kJ/mol) | Stability |

| A (anti) | ~180° | 0.0 | Most Stable |

| B (gauche) | ~60° | 4.5 | Stable |

| C (gauche) | ~-60° | 4.7 | Stable |

| D (syn) | ~0° | 12.0 | Least Stable |

Note: These values are illustrative and represent a plausible energy landscape for a sulfonamide of this type. Precise energy values would require specific computational analysis.

Understanding the energy landscape is crucial as it dictates the molecule's dynamic behavior and its ability to adopt specific shapes required for intermolecular interactions. nih.gov

Molecular Interactions of 2,5 Dimethyl N Propylbenzene 1 Sulfonamide and Its Derivatives

Investigation of Non-Covalent Interactions in Solution and Solid Phases

While specific studies on the non-covalent interactions of 2,5-dimethyl-N-propylbenzene-1-sulfonamide are not extensively documented, the behavior of other sulfonamide derivatives provides significant insights into the likely interactions in both solution and solid states. Non-covalent interactions, though weaker than covalent bonds, are pivotal in determining the conformation and packing of molecules in crystals and their behavior in solution. researchgate.net

In the solid phase, the crystal packing of sulfonamide derivatives is often stabilized by a network of intermolecular interactions, including N-H···O and C-H···O hydrogen bonds. researchgate.net The sulfonamide group itself is a key participant in these interactions, with the nitrogen atom acting as a hydrogen bond donor and the oxygen atoms as acceptors. rsc.org For instance, in crystalline sulfonamides with a methoxyphenyl moiety, weak intramolecular hydrogen bonds have been identified as the main forces driving the conformational preferences. bohrium.com It is plausible that this compound would exhibit similar V-shaped structures in its crystalline form, stabilized by such interactions. bohrium.com

Quantum chemical calculations on other sulfonamide derivatives have been used to validate the presence and nature of these non-covalent interactions. researchgate.net Hirshfeld surface analysis is a common tool to quantitatively explore the non-covalent interactions responsible for crystal packing. researchgate.net Though these interactions are weaker than covalent bonds, they play a significant role in the design of novel molecules. researchgate.net

In solution, the nature of the solvent will significantly influence the non-covalent interactions. In polar solvents, the potential for hydrogen bonding with solvent molecules would compete with intramolecular and intermolecular interactions between the sulfonamide molecules themselves. The hydrophobic dimethylbenzene and propyl groups would likely favor aggregation in aqueous solutions to minimize contact with water.

Table 1: Common Non-Covalent Interactions in Sulfonamide Derivatives

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | N-H (sulfonamide) | O (sulfonamide) | Primary stabilization force |

| Hydrogen Bond | C-H (aromatic/alkyl) | O (sulfonamide) | Contributes to overall stability |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Can influence molecular arrangement |

| van der Waals | Alkyl/Aromatic groups | Adjacent molecules | General attractive forces |

Interactions with Surfactants and Other Amphiphilic Systems

The interaction of drugs with surfactants is a critical area of study, as it can influence the drug's solubility and bioavailability. nih.gov Surfactants, being amphiphilic molecules, form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). nih.gov These micelles can encapsulate hydrophobic drug molecules, thereby increasing their solubility in water. nih.gov

Studies on other sulfonamide derivatives have shown that they can interact with both cationic and nonionic surfactants. For example, the molecular interaction of 2-benzenesulfonamido-3-methylbutyric acid (BSB) and its copper complex with cationic surfactants like cetyltrimethyl ammonium (B1175870) bromide (CTAB) has been investigated. tandfonline.com These studies revealed that the sulfonamide derivatives partition into the micellar phase, with the binding being a spontaneous process. tandfonline.comtandfonline.com The interaction is driven by both electrostatic and hydrophobic forces, with the sulfonamide molecules adsorbing on the micelle surface and then penetrating the outer core. tandfonline.com

Given the structure of this compound, which possesses a hydrophobic dimethylbenzene moiety and a propyl group, it is expected to have a significant hydrophobic character. This would favor its interaction with the hydrophobic core of surfactant micelles. The presence of the sulfonamide group could also contribute to interactions at the micelle-water interface. The extent of this interaction would likely be influenced by the type of surfactant used and the pH of the medium. nih.gov

Table 2: Physicochemical Parameters of Sulfonamide-Surfactant Interactions (Analogous Systems)

| Sulfonamide Derivative | Surfactant | Interaction Parameter | Value | Reference |

| BSB | CTAB | Partition Coefficient (Kx) | Varies with concentration | tandfonline.com |

| BSB | EHDAB | Binding Capacity (Kb) | Varies with concentration | tandfonline.com |

| Cu-BSB | CTAB | Gibbs Free Energy (ΔGb) | Negative (spontaneous) | tandfonline.com |

| Cu-BSB | EHDAB | Stern-Volmer Quenching Constant (Ksv) | Varies with concentration | tandfonline.com |

Note: The data in this table is for analogous sulfonamide derivatives and is intended to illustrate the types of interactions that may occur with this compound.

Protein-Ligand Interaction Studies (General Sulfonamide Research for Analogous Compound Insight)

The sulfonamide moiety is a key pharmacophore that can engage in various interactions within a protein's binding pocket. nih.govresearchgate.net The two oxygen atoms of the sulfonamide group are excellent hydrogen bond acceptors. nih.govacs.org They can form hydrogen bonds with amino acid residues such as arginine, lysine, and asparagine. Furthermore, the sulfonamide oxygens can participate in conserved CH···O=S interactions with aromatic residues like tyrosine and phenylalanine. nih.govacs.org

The nitrogen atom of the sulfonamide can act as a hydrogen bond donor. The nature of the substituent on the sulfonamide nitrogen (in this case, a propyl group) will influence its binding. The aromatic ring (dimethylbenzene) can engage in hydrophobic interactions and π-π stacking with aromatic amino acid residues in the binding pocket. The methyl and propyl groups will also contribute to hydrophobic interactions.

For example, studies on the binding of sulfonamide drugs to heme proteins like myoglobin (B1173299) have shown the formation of stable complexes. cornell.edunih.gov These interactions can lead to conformational changes in the protein. cornell.edunih.gov The binding affinity is influenced by substitutions on the sulfonamide scaffold, with more hydrophobic substituents often leading to stronger binding. cornell.edunih.gov

The FK506-binding protein 12 (FKBP12) is another model system used to study sulfonamide-protein interactions. nih.govacs.org In this system, the sulfonamide ligands are often buried in a hydrophobic pocket, forming hydrogen bonds and a network of S=O···HC interactions. nih.govacs.org

Table 3: Key Amino Acid Residues Involved in Sulfonamide-Protein Interactions

| Amino Acid Residue | Type of Interaction | Role of Sulfonamide Moiety |

| Tyrosine, Phenylalanine | CH···O=S, π-π stacking | Sulfonamide oxygens, aromatic ring |

| Isoleucine, Leucine, Valine | Hydrophobic | Aromatic ring, alkyl substituents |

| Arginine, Lysine | Hydrogen bonding, electrostatic | Sulfonamide oxygens |

| Asparagine, Glutamine | Hydrogen bonding | Sulfonamide N-H and oxygens |

| Histidine | Halogen-π (if applicable) | Aromatic ring |

Chemical Reactivity and Reaction Mechanisms of Benzene 1 Sulfonamides with N Alkyl and Aryl Substituents

Acid-Base Properties and Deprotonation Studies of the Sulfonamide Nitrogen

The sulfonamide group (R-SO₂-NH-R') is a key functional group in a wide array of organic compounds. A defining characteristic of primary and secondary sulfonamides, such as 2,5-dimethyl-N-propylbenzene-1-sulfonamide, is the acidity of the hydrogen atom attached to the nitrogen. The presence of the strongly electron-withdrawing sulfonyl group (SO₂) significantly increases the acidity of the N-H proton compared to that of a typical amine.

This increased acidity is a result of the stabilization of the resulting conjugate base (the sulfonamidate anion) through resonance. The negative charge on the nitrogen can be delocalized onto the two oxygen atoms of the sulfonyl group. This delocalization distributes the charge over three electronegative atoms, rendering the anion significantly more stable.

Due to this pronounced acidity, N-alkyl benzene-1-sulfonamides are soluble in aqueous alkali solutions. The reaction with a base, such as sodium hydroxide (B78521), results in the deprotonation of the sulfonamide nitrogen to form a sodium salt, as illustrated in the following reaction:

ArSO₂NHR' + NaOH → [ArSO₂NR']⁻Na⁺ + H₂O

This acid-base behavior is fundamental to many of the reactions and applications of sulfonamides. The ability to easily generate the sulfonamidate anion makes the nitrogen atom a potent nucleophile, which is central to the derivatization reactions discussed in section 6.2.2. The pKa of the N-H proton in benzenesulfonamides typically falls in the range of 10-11, making them substantially more acidic than alcohols but less acidic than phenols.

Reactivity of the Sulfonamide Group in Synthetic Transformations

The sulfonamide functional group, while relatively stable, can participate in a variety of synthetic transformations. Its reactivity is primarily centered on the cleavage of its constituent bonds (S-N and C-S) and derivatization at the nitrogen atom.

Cleavage and Rearrangement Reactions

Cleavage of the sulfonamide linkage is a critical reaction, particularly when the sulfonamide group is used as a protecting group for amines. The robust nature of the S-N bond means that cleavage often requires specific and sometimes harsh conditions.

Common Cleavage Conditions:

Acidic Hydrolysis: Heating with strong aqueous acids can cleave the S-N bond, although this method can be harsh and may not be suitable for molecules with other acid-sensitive functional groups. The reaction is believed to proceed via protonation of the nitrogen atom, which facilitates the departure of the amine.

Reductive Cleavage: Dissolving metal reductions (e.g., sodium in liquid ammonia) are effective for cleaving the S-N bond. More modern methods involve light-driven reductive cleavage using organophotocatalysts, which can proceed under milder conditions. researchgate.net

Gas-Phase Fragmentation: In mass spectrometry, protonated benzenesulfonamides have been shown to dissociate, leading to cleavage of the S-N bond to form an ion-neutral complex. This complex can then undergo charge transfer, providing insights into the intrinsic bond stability.

Metal-Catalyzed Reactions: Certain transition metal catalysts, such as nickel, can engage in cross-electrophile coupling reactions that involve the cleavage of the C-N bond of the amine attached to the sulfonamide, leading to skeletal rearrangements.

Rearrangement reactions of sulfonamides are also known. For instance, upon fragmentation in the gas phase, the elimination of sulfur dioxide (SO₂) from the sulfonyl group can occur via a rearrangement mechanism. organic-chemistry.org Some nickel-catalyzed reactions can induce a ring contraction of N-tosylpiperidines to afford cyclopropane (B1198618) derivatives, representing a novel sulfonamide skeletal rearrangement.

The following table summarizes various cleavage and rearrangement reactions:

| Reaction Type | Conditions | Bonds Cleaved | Key Features |

| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄), heat | S-N | Often requires harsh conditions. |

| Reductive Cleavage | Na/NH₃ or SmI₂ | S-N | Classic method for deprotection. |

| Photochemical Cleavage | UV light, often with a photosensitizer | S-N | Milder, light-driven conditions. researchgate.netnih.gov |

| Gas-Phase Fragmentation | Mass Spectrometry (CID) | S-N, C-S | Involves ion-neutral complexes and SO₂ extrusion. organic-chemistry.org |

| Cross-Electrophile Coupling | Nickel catalyst, Lewis acid | C-N | Leads to skeletal rearrangements. |

Derivatization at the Sulfonamide Nitrogen

The acidic proton on a secondary sulfonamide like this compound can be readily removed by a base to form a nucleophilic anion. This anion can then react with various electrophiles, allowing for further functionalization at the nitrogen atom.

N-Alkylation: The introduction of a second alkyl group to form a tertiary sulfonamide can be achieved through reaction with an alkyl halide after deprotonation with a suitable base (e.g., sodium hydride). More recently, catalytic methods using alcohols as alkylating agents have been developed as a greener alternative. These "borrowing hydrogen" methods, often catalyzed by manganese or iron complexes, proceed through the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an N-sulfonylimine, and subsequent reduction of the imine. organic-chemistry.orgionike.com

N-Acylation: N-Acylsulfonamides can be synthesized by reacting the sulfonamide with acylating agents such as acid chlorides or anhydrides. These reactions are often catalyzed by bases like pyridine (B92270) or triethylamine. Bismuth(III) salts have also been shown to be effective catalysts for these transformations, allowing reactions to proceed rapidly under mild conditions. researchgate.net Another efficient method involves the use of N-acylbenzotriazoles, which are stable and effective acylating agents for sulfonamides in the presence of a base like sodium hydride. semanticscholar.orgresearchgate.net

Mechanistic Insights into Sulfonylation Reactions

Sulfonylation is the process of forming a sulfonamide, typically by reacting an amine with a sulfonyl derivative. The most common laboratory method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

The mechanism is a nucleophilic acyl-type substitution occurring at the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the sulfur atom of the sulfonyl chloride.

Intermediate Formation: A transient, tetracoordinate intermediate is formed.

Leaving Group Departure: The chloride ion, a good leaving group, is expelled.

Deprotonation: A base (such as pyridine or an excess of the amine reactant) removes the proton from the nitrogen atom, yielding the neutral sulfonamide and the hydrochloride salt of the base.

This reaction forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.

Alternative sulfonylation methods have been developed to avoid the use of moisture-sensitive sulfonyl chlorides. These include:

Microwave-assisted synthesis directly from sulfonic acids or their sodium salts.

One-pot, three-component reactions involving nitroarenes, arylboronic acids, and a sulfur dioxide source.

The use of DABSO (an adduct of DABCO and sulfur dioxide) to react with Grignard reagents, forming sulfinates which are then converted to sulfonamides.

Photochemical Reactions Involving Sulfonamides

The sulfonamide bond is susceptible to cleavage upon exposure to ultraviolet (UV) radiation. nih.gov Photolysis typically results in the homolytic cleavage of the S-N bond, generating a sulfonyl radical and an amino radical.

ArSO₂-NHR' + hν → ArSO₂• + •NHR'

The fate of these radical intermediates depends on the specific reaction conditions, such as the solvent and the presence of other reagents. For example, the amino radical can abstract a hydrogen atom from the solvent to form the corresponding amine. The sulfonyl radical can lose SO₂ to form an aryl radical, which can then undergo further reactions.

Studies have shown that this photolytic cleavage is most effective with UV light of wavelengths around 254 nm. nih.gov The reaction is less efficient at wavelengths greater than 300 nm. In some cases, the process can be promoted by photosensitizers or photocatalysts, allowing for reductive cleavage under milder conditions. researchgate.net This photochemical reactivity is utilized in photolithography and for the photoremoval of sulfonamide protecting groups in organic synthesis.

Potential sites for photochemical cleavage in sulfonamides include the S-N bond, the C-S bond, and bonds within the side chains, leading to a variety of degradation products. researchgate.net

Lack of Specific Research Data on "this compound" in Catalytic Applications

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific research data concerning the catalytic applications of the chemical compound This compound . The investigation, which was structured to align with a detailed outline focusing on its role as a ligand in various metal-catalyzed and asymmetric reactions, did not yield any specific studies or findings directly involving this particular sulfonamide.

The intended scope of the research was to explore the compound's utility in several key areas of catalysis, including:

Palladium(II) Complexes: Its potential role in forming pyridyl-sulfonamide ligands for oxidation reactions.

Olefin Polymerization: Any application as a ligand in this process.

Asymmetric Catalysis: Its use as a chiral mediator in enantioselective reactions such as the diethylzinc (B1219324) addition to aldehydes, asymmetric transfer hydrogenation, and in Aldol (B89426) and Diels-Alder reactions.

While the broader class of sulfonamides has been investigated for applications in catalysis and ligand design, the specific derivative, this compound, does not appear to be a subject of published research in these contexts. Consequently, it is not possible to provide an article with detailed research findings, data tables, or a list of related compounds as originally requested, due to the lack of available information in the scientific domain.

This finding suggests that the catalytic potential of this compound remains an unexplored area of chemical research. Therefore, the generation of an article focusing solely on its catalytic applications, as per the specified detailed outline, cannot be fulfilled at this time.

Catalytic Applications and Ligand Design Based on Sulfonamide Scaffolds

Organocatalytic Applications of Sulfonamide Derivatives

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant growth, with sulfonamide derivatives emerging as a versatile and powerful class of catalysts. researchgate.net The unique structural and electronic properties of the sulfonamide functional group have been exploited in the design of various catalysts for a wide range of asymmetric transformations. These catalysts often operate through hydrogen bonding interactions, which play a crucial role in the activation of substrates and the control of stereoselectivity. researchgate.netacs.org

Chiral enantiopure mono- and bis-sulfonamides have demonstrated broad applicability in asymmetric catalysis. researchtrends.net They have been successfully employed in key carbon-carbon bond-forming reactions, including the alkylation of aldehydes, aldol (B89426) reactions, and Michael additions. researchtrends.netnih.gov Furthermore, their utility extends to asymmetric transfer hydrogenation of aromatic ketones, Diels-Alder reactions, Simmons-Smith cyclopropanation, and α-oxidation and α-aminoxylation of carbonyl compounds. researchtrends.net While many of these applications involve the use of sulfonamides as ligands for metal complexes, there is a growing interest in their direct use as organocatalysts. researchtrends.net

A notable subclass of sulfonamide-based organocatalysts is derived from the amino acid proline. Proline sulfonamides have proven to be effective in a variety of enantioselective transformations. nih.gov The development of these catalysts has provided valuable tools for the synthesis of complex chiral molecules. Research has shown that modifications to the sulfonamide scaffold can significantly influence the catalyst's activity and selectivity, allowing for fine-tuning of its performance for specific reactions. nih.govacs.org

The application of sulfonamide derivatives in organocatalysis is an active area of research, with ongoing efforts to develop new catalysts and expand their synthetic utility. The inherent modularity of the sulfonamide structure allows for the systematic variation of steric and electronic properties, which is a key advantage in the design of new and improved organocatalysts. acs.org

Detailed Research Findings

Research into the organocatalytic applications of sulfonamide derivatives has yielded a wealth of data on their efficacy in various asymmetric reactions. Proline-based sulfonamides, in particular, have been extensively studied. For instance, in enantioselective aldol reactions, these catalysts have demonstrated the ability to produce high yields and excellent enantioselectivities. nih.gov

One of the key features of many sulfonamide-based organocatalysts is their bifunctional nature, often incorporating a hydrogen bond donor (the sulfonamide N-H) and a Lewis basic site. This bifunctionality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and, consequently, high levels of stereocontrol. researchgate.net

The following tables summarize representative results from the literature, showcasing the performance of various sulfonamide-derived organocatalysts in different asymmetric reactions.

| Catalyst Structure | Aldehyde | Ketone | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Proline-derived Sulfonamide 1 | p-Nitrobenzaldehyde | Cyclohexanone | Toluene | 95 | 99 | nih.gov |

| Proline-derived Sulfonamide 2 | Benzaldehyde | Acetone | CH2Cl2 | 88 | 92 | nih.gov |

| Hydroxyproline-derived Sulfonamide 3 | Isovaleraldehyde | Cyclohexanone | CHCl3 | 92 | 97 | nih.gov |

| Catalyst Structure | Michael Donor | Michael Acceptor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Thiourea-Sulfonamide 4 | Dimethyl malonate | trans-β-Nitrostyrene | Toluene | 98 | 95 | acs.org |

| Squaramide-Sulfonamide 5 | 1,3-Dicarbonyl compound | Nitroolefin | CH2Cl2 | 94 | 91 | acs.org |

| Primary Sulfonamide-based Catalyst 6 | Acetylacetone | trans-Chalcone | THF | 85 | 88 | researchtrends.net |

These data illustrate the high levels of efficiency and stereoselectivity that can be achieved with sulfonamide-based organocatalysts. The continued exploration of new sulfonamide scaffolds and their application in novel transformations promises to further expand the capabilities of organocatalysis. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Substituted Benzene 1 Sulfonamides

Influence of N-Alkyl Substitution (N-Propyl Group) on Molecular Properties and Potential Biological Interactions

The substitution at the sulfonamide nitrogen (N-alkylation) plays a pivotal role in modulating the physicochemical properties and, consequently, the biological interactions of benzenesulfonamides. The introduction of an N-propyl group, as seen in 2,5-dimethyl-N-propylbenzene-1-sulfonamide, can significantly impact the compound's lipophilicity, steric profile, and hydrogen bonding capacity.

Research into the steric effects of N-alkyl groups on the chemical reactivity of arylsulfonamides has shown that the size of the alkyl group can dictate the outcome of certain chemical reactions. nih.gov While smaller N-alkyl groups like methyl and ethyl may allow for competing reactions, larger and more sterically demanding groups, including isopropyl and isobutyl, can favor specific reaction pathways by preventing others. nih.gov The N-propyl group, being a linear and relatively larger alkyl chain, is expected to introduce a moderate level of steric hindrance. This can influence how the molecule orients itself within a biological target's binding site.

The length and nature of the N-alkyl substituent also affect the compound's lipophilicity. An increase in the length of the alkyl chain generally leads to higher lipophilicity, which can enhance the compound's ability to cross biological membranes. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

The presence of the N-propyl group also alters the hydrogen bonding capability of the sulfonamide moiety. In primary sulfonamides (-SO₂NH₂), both hydrogen atoms can act as hydrogen bond donors. In N-alkylated sulfonamides, only one hydrogen atom on the nitrogen is available for donation, which can change the binding mode and affinity for a biological target.

| N-Alkyl Group | Relative Lipophilicity (Predicted) | Steric Hindrance | Hydrogen Bond Donor Capacity |

|---|---|---|---|

| -H (unsubstituted) | Low | Low | 2 |

| -Methyl | Moderate | Low | 1 |

| -Ethyl | Moderate-High | Moderate | 1 |

| -Propyl | High | Moderate | 1 |

| -Isopropyl | High | High | 1 |

Effect of Aromatic Ring Substitution (2,5-Dimethyl Groups) on Reactivity and Molecular Recognition

Substitution on the aromatic ring of benzenesulfonamides provides another avenue for fine-tuning their molecular properties and biological activity. The presence of two methyl groups at the 2 and 5 positions of the benzene (B151609) ring in this compound introduces specific steric and electronic effects that can influence the molecule's reactivity and its ability to be recognized by biological targets.

The positioning of the methyl groups at the 2 and 5 positions also introduces steric constraints. The ortho-methyl group (at position 2) can create steric hindrance around the sulfonamide group, potentially influencing its conformation and restricting its rotation. This can have a profound effect on how the molecule fits into a binding pocket. For example, in some cases, an increase in steric hindrance can be detrimental to activity, as observed in the coupling of 2,6-dimethylnitrobenzene, which failed to yield a product under certain reaction conditions. youtube.com In other instances, this steric influence can be beneficial, forcing the molecule into a bioactive conformation.

The interaction between the sulfonamide group and the aromatic ring itself can be influenced by substituents. Research has shown that flanking aromatic rings can stabilize the sulfonamide moiety through through-space NH–π interactions. sdu.dk While the methyl groups in this compound are not aromatic rings, their steric bulk and electronic contributions can modulate the geometry and energetics of such intramolecular interactions.

| Substitution Pattern | Electronic Effect | Steric Effect on Sulfonamide Group | Potential Impact on Molecular Recognition |

|---|---|---|---|

| Unsubstituted | Neutral | Low | Baseline |

| 4-Methyl | Electron-donating | Low | Increased lipophilicity |

| 2,5-Dimethyl | Electron-donating | Moderate (from ortho-methyl) | Conformational restriction, altered binding orientation |

| 4-Nitro (Electron-withdrawing) | Electron-withdrawing | Low | Altered pKa, potential for different interactions |

Comparative Analysis with Known Sulfonamide Chemotypes and Their Established Activities

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The specific substitutions on the benzenesulfonamide scaffold in this compound can be compared to those of known sulfonamide chemotypes to infer its potential biological activities.

For instance, many antibacterial sulfonamides are characterized by an unsubstituted or minimally substituted aromatic amine group at the para-position, which is crucial for their mechanism of action as competitive inhibitors of dihydropteroate (B1496061) synthase. The absence of this amino group in this compound suggests that it is unlikely to possess classical antibacterial activity through this mechanism.

In the realm of anticancer agents, numerous sulfonamide derivatives have been developed as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. nih.gov The SAR of these inhibitors often involves modifications to both the aromatic ring and the sulfonamide nitrogen to achieve isoform selectivity and potent inhibition. The N,N-dimethylbenzenesulfonamide moiety has been incorporated into various heterocyclic systems, leading to compounds with significant antiproliferative activity. nih.gov The N-propyl and 2,5-dimethyl substitutions in the target compound could potentially confer favorable properties for CA inhibition, though this would require experimental validation.

Furthermore, N-acylsulfonamides have been explored as bioisosteres of carboxylic acids and have shown a range of biological activities. nih.gov While this compound is not an N-acylsulfonamide, this class of compounds highlights the diverse biological roles that can be achieved through modification of the sulfonamide nitrogen.

| Chemotype | Key Structural Features | Established Biological Activity | Comparison with this compound |

|---|---|---|---|

| Antibacterial Sulfonamides (e.g., Sulfanilamide) | p-Amino group on the benzene ring | Antibacterial (DHPS inhibition) | Lacks the p-amino group, unlikely to have similar antibacterial mechanism. |

| Carbonic Anhydrase Inhibitors (e.g., Acetazolamide) | Often heterocyclic sulfonamides or substituted benzenesulfonamides | Diuretic, antiglaucoma, anticancer | Substitutions may confer affinity for CA isoforms; requires experimental confirmation. |

| N-Acylsulfonamides | Acyl group on the sulfonamide nitrogen | Diverse (e.g., enzyme inhibitors) | Different N-substitution (alkyl vs. acyl), suggesting potentially different biological targets. |

| N-Alkylsulfonamides | Alkyl group on the sulfonamide nitrogen | Diverse (e.g., anticancer) | Shares the N-alkyl feature; specific activity would depend on the interplay of all substituents. rsc.org |

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. While effective, this method can have limitations regarding substrate scope and reaction conditions. Future research will likely focus on developing more advanced, efficient, and selective synthetic strategies for 2,5-dimethyl-N-propylbenzene-1-sulfonamide.

Modern synthetic organic chemistry offers several powerful tools that could be adapted for this purpose. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a robust method for forming carbon-sulfur and nitrogen-sulfur bonds. nih.gov Research into a palladium-catalyzed chlorosulfonylation of an appropriate arylboronic acid could provide a highly regioselective and functional-group-tolerant route to the key sulfonyl chloride intermediate. nih.gov Furthermore, palladium-catalyzed processes involving the insertion of sulfur dioxide (SO2) represent a crucial advancement, enabling efficient access to a diverse array of sulfonyl-containing compounds. nih.gov

Other promising avenues include:

C-H Functionalization: Direct C-H amidation or sulfonamidation of a 2,5-dimethyl-N-propylbenzene precursor would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. thieme-connect.com

Photocatalysis: The use of visible-light photocatalysis could enable the formation of the S-N bond under exceptionally mild conditions, potentially through the generation of sulfonyl radical intermediates. princeton.eduacs.org This strategy offers a green alternative to traditional methods. researchgate.net

Mechanochemical Synthesis: Exploring solvent-free or low-solvent mechanochemical methods could enhance the sustainability and efficiency of the synthesis, reducing waste and potentially accelerating reaction times. thieme-connect.comresearchgate.net

These advanced methods promise not only to improve the yield and purity of this compound but also to facilitate the synthesis of a wider range of related derivatives.

| Method | Description | Potential Advantages for Future Synthesis | Reference |

|---|---|---|---|

| Classical Synthesis | Reaction of an amine with a sulfonyl chloride, often in the presence of a base. | Well-established and straightforward. | wikipedia.org |

| Palladium-Catalyzed Cross-Coupling | Coupling of aryl halides or boronic acids with a sulfur source and an amine. Includes methods like Suzuki-Miyaura coupling and SO2 insertion. | High functional group tolerance, excellent regioselectivity, and milder conditions. | nih.govnih.gov |

| Photocatalysis | Uses visible light to drive the reaction, often via radical intermediates. | Extremely mild conditions, high selectivity, and alignment with green chemistry principles. | princeton.eduacs.org |

| Mechanochemistry | Reactions are induced by mechanical force (grinding) rather than by dissolving reagents in a solvent. | Reduced solvent waste, potential for new reactivity, and enhanced efficiency. | thieme-connect.comresearchgate.net |

Advanced Computational Studies for Predicting Molecular Behavior and Interactions

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, a comprehensive computational investigation could reveal key insights into its structure, reactivity, and potential applications.